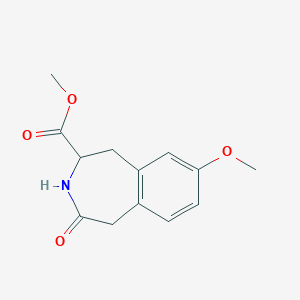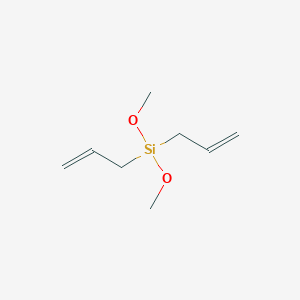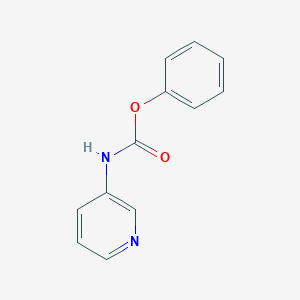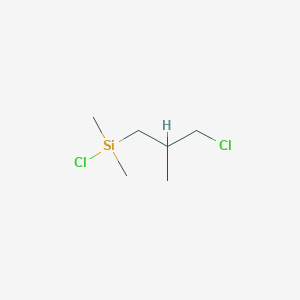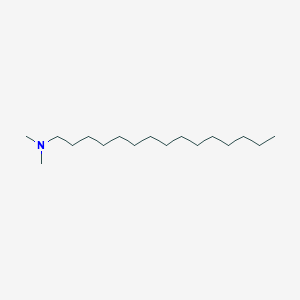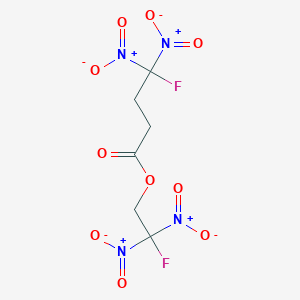
2-Fluoro-2,2-dinitroethyl 4-fluoro-4,4-dinitrobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2,2-dinitroethyl 4-fluoro-4,4-dinitrobutyrate, commonly known as FEFO, is a highly explosive compound that has been used as a propellant and explosive in the past. However, in recent years, FEFO has gained attention in the scientific community due to its potential applications in biomedical research.
Mécanisme D'action
FEFO works by releasing nitric oxide, which can activate certain proteins and enzymes in the body. This activation can lead to a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells.
Effets Biochimiques Et Physiologiques
FEFO has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the activation of certain proteins and enzymes in the body, and the potential to act as a vasodilator.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FEFO is its high potency, which allows for the use of smaller amounts in experiments. However, its explosive nature makes it difficult to handle and requires specialized equipment and safety protocols.
Orientations Futures
There are several potential future directions for research involving FEFO, including further exploration of its potential as a cancer treatment, investigation of its potential as a tool for gene therapy, and further study of its biochemical and physiological effects. Additionally, there may be potential applications for FEFO in the field of nanotechnology, as it has been shown to have the ability to self-assemble into nanoscale structures.
Méthodes De Synthèse
FEFO can be synthesized through a multistep process, starting with the reaction of 2-fluoro-2-nitroethanol with nitric acid to form 2-fluoro-2-nitroethyl nitrate. This intermediate is then reacted with 4-fluoro-4-nitrobutyric acid to form FEFO.
Applications De Recherche Scientifique
FEFO has been used in a variety of scientific research applications, including as a tool for studying protein structure and function, as a potential treatment for cancer, and as a potential tool for gene therapy.
Propriétés
Numéro CAS |
15957-54-7 |
|---|---|
Nom du produit |
2-Fluoro-2,2-dinitroethyl 4-fluoro-4,4-dinitrobutyrate |
Formule moléculaire |
C6H6F2N4O10 |
Poids moléculaire |
332.13 g/mol |
Nom IUPAC |
(2-fluoro-2,2-dinitroethyl) 4-fluoro-4,4-dinitrobutanoate |
InChI |
InChI=1S/C6H6F2N4O10/c7-5(9(14)15,10(16)17)2-1-4(13)22-3-6(8,11(18)19)12(20)21/h1-3H2 |
Clé InChI |
RSJWIXWBPOAQET-UHFFFAOYSA-N |
SMILES |
C(CC([N+](=O)[O-])([N+](=O)[O-])F)C(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
SMILES canonique |
C(CC([N+](=O)[O-])([N+](=O)[O-])F)C(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Autres numéros CAS |
15957-54-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)

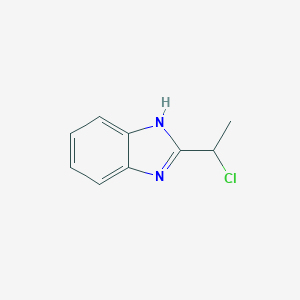
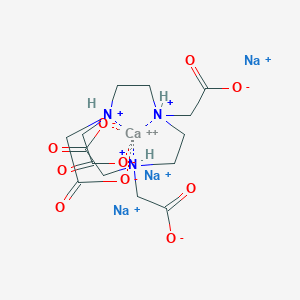
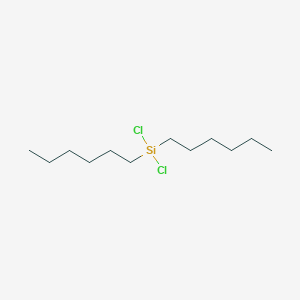
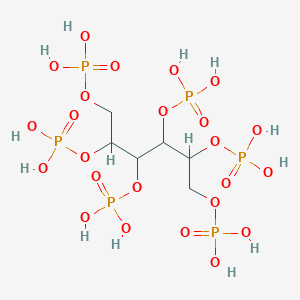
![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)
![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)
